Oleamide

Descripción general

Descripción

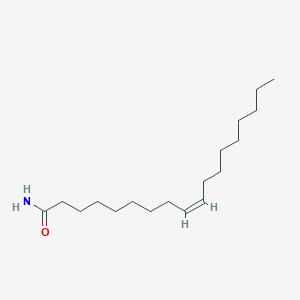

La oleamida, también conocida como (Z)-9-octadecenamida, es un compuesto orgánico con la fórmula CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂. Es la amida derivada del ácido graso oleico. La oleamida es un sólido ceroso incoloro que se encuentra naturalmente en el cuerpo humano y en diversas plantas. Se detectó por primera vez en el plasma humano y posteriormente se descubrió que se acumula en el líquido cefalorraquídeo durante la privación del sueño, donde induce el sueño en los animales .

Métodos De Preparación

La oleamida se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del ácido oleico con amoníaco en presencia de un catalizador como el ácido bórico, la alúmina activa o el gel de sílice. La reacción primero forma una sal de amonio del ácido oleico, que luego se deshidrata para formar oleamida. Las condiciones de reacción suelen implicar temperaturas de 170-200°C y presiones de 0,3-0,7 MPa .

La producción industrial de oleamida a menudo utiliza ácido oleico derivado de aceites vegetales. El proceso implica la adición continua de amoníaco para mantener la presión de reacción y la eliminación del agua y el amoníaco no reaccionado para garantizar la conversión completa a oleamida. El producto se purifica posteriormente mediante recristalización y decoloración utilizando carbón activado .

Análisis De Reacciones Químicas

La oleamida experimenta varias reacciones químicas, incluida la hidrólisis, la deshidratación y las reacciones de adición. En presencia de ácidos, bases o enzimas, la oleamida puede hidrolizarse para formar ácido oleico y amoníaco. Cuando se calienta con agentes deshidratantes fuertes como el pentóxido de fósforo, la oleamida se deshidrata para formar nitrilos .

La oleamida también puede participar en reacciones de adición con formaldehído y óxido de etileno para producir una gama de productos químicos finos. Estas reacciones generalmente requieren catalizadores específicos y condiciones controladas para lograr los productos deseados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Oleamide is recognized for its potential therapeutic effects, particularly in the following areas:

Sleep-Inducing Effects

This compound has been identified as a sleep-inducing compound. It is believed to interact with multiple neurotransmitter systems, particularly by acting as an agonist at cannabinoid receptors (CB1) and influencing the GABAergic system. Research indicates that this compound levels increase in the cerebrospinal fluid during sleep deprivation, suggesting a role in sleep regulation .

Anti-Inflammatory Properties

Studies have demonstrated this compound's anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation. It has been shown to inhibit the activity of human monoamine oxidase B and modulate various receptors linked to inflammatory responses .

Neuroprotective Effects

This compound has been implicated in enhancing synaptic plasticity and memory functions through its activation of peroxisome proliferator-activated receptor alpha (PPARα). This mechanism may provide insights into its potential use in neurodegenerative diseases .

Industrial Applications

This compound is widely used in various industrial applications due to its properties as a lubricant and processing aid:

Lubricants and Additives

This compound serves as a lubricant in polymer processing, particularly for low-density polyethylene (LDPE) films and other thermoplastics. Its role as a slip agent helps reduce friction and improve the flow of materials during manufacturing processes .

Coatings and Plastics

In the plastics industry, this compound is utilized as an anti-blocking agent and anti-static agent in films made from polyvinyl chloride (PVC) and polypropylene (PP). This application enhances the performance characteristics of these materials, particularly in packaging .

Analytical Chemistry Interference

Recent studies have highlighted this compound's role as an analytical interference during sample preparation and analysis. It can leach from laboratory equipment into solvents, leading to potential misinterpretations of results in phytochemical and pharmaceutical analyses . This underscores the importance of recognizing this compound's presence when conducting chemical analyses.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

This compound in Sleep Regulation

A study explored this compound's effects on sleep patterns and its mechanism of action through PPARα activation. The results indicated that this compound administration led to significant improvements in sleep duration and quality in animal models, suggesting its potential as a therapeutic agent for sleep disorders .

This compound's Role in Inflammation

Research investigating this compound's anti-inflammatory properties found that it effectively reduced cytokine production in cell cultures exposed to inflammatory stimuli. This positions this compound as a promising candidate for further development into therapeutic agents targeting inflammatory diseases .

Mecanismo De Acción

La oleamida ejerce sus efectos a través de varios objetivos y vías moleculares. Se metaboliza rápidamente por la hidrolasa de amida de ácido graso (FAAH), la misma enzima que metaboliza la anandamida. Se cree que algunos de los efectos de la oleamida se deben a las concentraciones aumentadas de anandamida resultantes de la inhibición de la FAAH .

La oleamida interactúa con múltiples sistemas de neurotransmisores, incluido el receptor cannabinoide CB1, aunque su afinidad por este receptor es relativamente baja. Se ha demostrado que mejora la neurogénesis dependiente de PPARα en el hipocampo y aumenta la actividad de la acetilcolina transferasa . Además, la oleamida puede inducir la adipogénesis al activar los receptores activados por proliferadores de peroxisomas (PPAR), en particular PPARγ .

Comparación Con Compuestos Similares

La oleamida es estructuralmente similar a otras amidas de ácidos grasos, como la anandamida y la palmitoiletanolamida. Estos compuestos comparten actividades biológicas similares, incluidas las interacciones con los receptores cannabinoides y los efectos sobre la regulación del sueño y el estado de ánimo .

La oleamida es única en su capacidad para inducir el sueño y sus posibles aplicaciones terapéuticas para los trastornos del estado de ánimo y del sueño. Sus interacciones con múltiples sistemas de neurotransmisores y su papel en la neurogénesis la distinguen aún más de otros compuestos similares .

Actividad Biológica

Oleamide, a fatty acid primary amide, has garnered significant attention due to its multifaceted biological activities. Discovered in the cerebrospinal fluid of sleep-deprived animals, this compound is recognized for its role as an endogenous sleep-inducing lipid. This article delves into the diverse biological activities of this compound, including its effects on neurotransmission, cardiovascular function, and potential therapeutic applications.

This compound is chemically classified as cis-9,10-octadecenoamide. It is synthesized from oleoylglycine and is primarily degraded by fatty acid amide hydrolase (FAAH). Its biological activity is attributed to its interaction with various receptors, including:

- CB1 Cannabinoid Receptors : this compound activates these receptors, influencing reward and aversion mechanisms .

- Serotonin Receptors : It modulates serotonergic neurotransmission through interactions with 5-HT receptors .

- GABA Receptors : this compound exhibits allosteric modulation of GABA_A receptors, which are critical for inhibitory neurotransmission .

Effects on Sleep and Neurotransmission

This compound's role as a sleep inducer has been well-documented. It accumulates in the cerebrospinal fluid during sleep deprivation and induces physiological sleep in animal models. The compound's ability to inhibit gap junction communication in glial cells has been linked to its sleep-promoting effects .

Table 1: Summary of this compound's Neurotransmitter Interactions

| Receptor Type | Effect | Reference |

|---|---|---|

| CB1 | Activation | |

| 5-HT1A | Modulation | |

| GABA_A | Allosteric modulation | |

| Gap Junctions | Inhibition of intercellular communication |

Cardiovascular Effects

This compound has been shown to exert significant cardiovascular effects, including vasodilation and hypotensive actions. In studies involving rat aortic rings pre-contracted with phenylephrine, this compound induced a concentration-dependent vasodilatory response. The maximal response was observed at a concentration of , demonstrating its potential as a therapeutic agent for managing blood pressure .

Case Study: Vasodilatory Effects in Rats

In a controlled study, this compound was administered to two groups of rats: one receiving only the vehicle and the other receiving this compound alongside the vehicle. The results indicated a significant decrease in blood pressure in the this compound group, with effects noted approximately 4-5 minutes post-administration. The hypotensive effect was transient but demonstrated a clear dose-response relationship .

Anti-inflammatory and Antioxidant Properties

Recent research highlights this compound's anti-inflammatory properties. This compound has been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its utility in treating inflammatory diseases . Additionally, it exhibits antioxidant activity by inhibiting lipid peroxidation processes.

Table 2: Summary of this compound's Anti-inflammatory Activities

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Sleep Disorders : As a natural sleep inducer, this compound may be beneficial for treating insomnia and other sleep-related disorders.

- Cardiovascular Health : Its vasodilatory properties suggest potential use in managing hypertension.

- Neuroprotection : this compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

(Z)-octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027137 | |

| Record name | (9Z)-Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Ivory-colored solid; [HSDB], Solid | |

| Record name | 9-Octadecenamide, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-9-Octadecenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, HOT ALCOHOL | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.94 | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg] | |

| Record name | (Z)-9-Octadecenamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

IVORY-COLORED POWDER | |

CAS No. |

301-02-0 | |

| Record name | Oleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenamide, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L25QK8BWO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C, 102 - 104 °C | |

| Record name | (Z)-9-OCTADECENAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.